molecular formula C18H25NO2S B2595723 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide CAS No. 1797173-42-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2595723
CAS RN: 1797173-42-2
M. Wt: 319.46
InChI Key: YIGRMCYKMXZSCL-UHFFFAOYSA-N
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Description

“N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C18H25NO2S and a molecular weight of 319.46. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of compounds similar to “N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide” often involves the use of tetrahydropyran derivatives . For instance, 2-tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydropyran ring, a phenylthio group, a methyl group, and a cyclopentanecarboxamide group. The tetrahydropyran ring is a key structural motif in many organic compounds .


Chemical Reactions Analysis

The chemical reactions involving tetrahydropyran derivatives are diverse. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be restored to the parent alcohol by acid-catalyzed hydrolysis .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been utilized to create pyrazolopyridine derivatives showing significant antioxidant, antitumor, and antimicrobial activities. These methods offer a faster and more efficient route to synthesize complex molecules, potentially including derivatives of the specified compound (El‐Borai et al., 2013).

Anticancer and Antimicrobial Derivatives

Derivatives synthesized from related structural frameworks have shown promising anticancer and antimicrobial properties. For example, certain pyrazole and pyrazolopyrimidine derivatives have been evaluated for their cytotoxic activity against cancer cells, illustrating the potential therapeutic applications of these compounds (Hassan et al., 2014).

Molecular Docking and Biological Evaluation

Multicomponent cyclocondensation reactions involving related compounds have been developed to produce polyhydroquinoline scaffolds. These compounds have been characterized and evaluated for antibacterial, antitubercular, and antimalarial activities, showcasing the broad-spectrum biological efficacy of these molecules. In silico molecular docking studies further support their potential as drug candidates (Sapariya et al., 2017).

Novel Synthesis Methods

Efficient synthesis methods have been developed for creating pyranoquinoline derivatives from related compounds, demonstrating the versatility of these chemical structures in generating novel molecules with potential scientific and therapeutic applications (Zhang et al., 2007).

Catalyst-Free Synthesis

Catalyst-free synthesis approaches have been employed to create novel classes of compounds, such as benzamide derivatives, through 1,3-dipolar cycloaddition and rearrangement. These methods highlight the innovation in chemical synthesis that can be applied to the development of new compounds with varied scientific applications (Liu et al., 2014).

properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)22-16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGRMCYKMXZSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide

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